Lipophilicity (LogP) Difference: 2-Phenyl vs. 2-Methyl Analogs
The target compound bears a 2-phenyl substituent on the thiazole ring, whereas the closest commercially available analog N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine (CAS 1098363-12-2) carries a 2-methyl group. Based on the measured ACD/LogP of the parent acid 4-methyl-2-phenylthiazole-5-carboxylic acid (LogP = 3.38) and the established ΔLogP contribution of a phenyl vs. methyl substituent on a thiazole core, the target glycine conjugate exhibits an estimated LogP approximately 1.5 units higher than its 2-methyl analog. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeation (LogP 2–3) while the 2-methyl analog (estimated LogP ~1.0) may exhibit insufficient membrane partitioning for intracellular target engagement .
Target est. LogP ~2.5 vs. ~1.0
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~2.5 (based on parent acid ACD/LogP 3.38 minus glycine contribution ~0.9 units) |
| Comparator Or Baseline | N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine; estimated LogP ~1.0 (parent acid LogP ~1.9 minus glycine contribution) |
| Quantified Difference | ΔLogP ≈ +1.5 (target vs. 2-methyl analog) |
| Conditions | Predicted values based on ACD/LogP algorithm measurement of parent acid 4-methyl-2-phenylthiazole-5-carboxylic acid ; glycine contribution estimated from fragment-based method |
Why This Matters
A LogP difference of 1.5 units translates to an approximately 30-fold difference in predicted membrane permeability coefficient, directly impacting suitability for cell-based assays or in vivo studies where intracellular target access is required.
